4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 4-(4-chlorophenyl)-3-cyano-2-pyridone. This intermediate is then cyclized with formamide to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) can be employed.
Cyclization Reactions: Cyclization can be facilitated by heating with formamide or other suitable reagents.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chlorine atom.
Reduction Products: Alcohol derivatives.
Oxidation Products: Carboxylate salts or other oxidized forms.
Scientific Research Applications
4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs) .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)pyrimidine-2-carboxylic acid
- 4-(4-Chlorophenyl)pyrimidine-6-carboxylic acid
- 4-(4-Chlorophenyl)pyrimidine-3-carboxylic acid
Uniqueness
4-(4-Chlorophenyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxylic acid group at the 5-position, in combination with the 4-chlorophenyl group, provides distinct electronic and steric properties that can be exploited in various chemical and biological applications .
Properties
Molecular Formula |
C11H7ClN2O2 |
---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
4-(4-chlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)10-9(11(15)16)5-13-6-14-10/h1-6H,(H,15,16) |
InChI Key |
KFDZQQHKTKLOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=NC=C2C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.